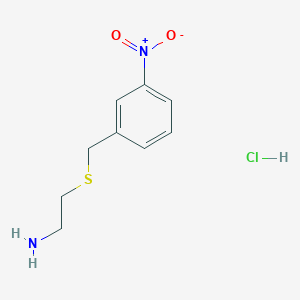
2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride HCl is used in a wide range of scientific research applications. It has been used as an inhibitor of cysteine protease, which is involved in the regulation of various cellular processes. In addition, this compound HCl has been found to have a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of cell signaling pathways.
Mécanisme D'action
2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride HCl is an inhibitor of the enzyme cysteine protease, which is involved in the regulation of various cellular processes. The mechanism of action of this compound HCl is not fully understood, but it is believed to inhibit the activity of the enzyme by binding to its active site and blocking its ability to cleave proteins.
Biochemical and Physiological Effects
This compound HCl has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cysteine protease, which is involved in the regulation of various cellular processes. In addition, it has been found to have anti-cancer, anti-inflammatory, and antioxidant effects. It has also been found to modulate the activity of various cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride HCl in laboratory experiments has several advantages. It is a potent inhibitor of cysteine protease, which can be used to study the mechanism of action of various drugs, as well as the regulation of various cellular processes. In addition, it has a wide range of pharmacological activities, which can be used to study the biochemical and physiological effects of various compounds. However, this compound HCl is a relatively expensive compound, which may limit its use in some laboratory experiments.
Orientations Futures
For research include exploring the potential therapeutic applications of 2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride HCl, as well as further investigating its pharmacological activities. Additionally, further research into the mechanism of action of this compound HCl is needed in order to better understand its effects on various cellular processes.
Méthodes De Synthèse
2-(3-Nitro-benzylsulfanyl)-ethylamine; hydrochloride HCl can be synthesized by the reaction of L-cysteine with 3-nitrobenzylsulfanyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds in the presence of a catalytic amount of a suitable acid, such as hydrochloric acid. The resulting product is a white crystalline solid with a melting point of approximately 175°C.
Propriétés
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13;/h1-3,6H,4-5,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJKFSLLDCWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![C-[5-(4-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299099.png)
![[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299106.png)
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)

![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

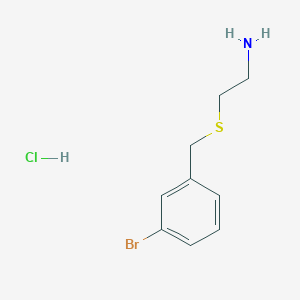
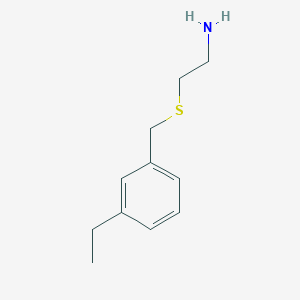

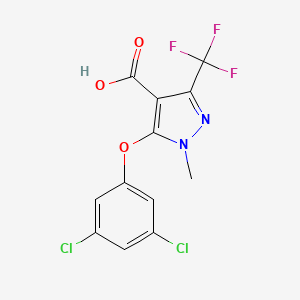
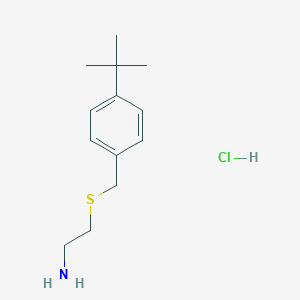
![2-Chloromethyl-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299192.png)